molecular formula C16H18N4O B10904941 4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide

4-(dimethylamino)-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide

Cat. No.: B10904941
M. Wt: 282.34 g/mol
InChI Key: MAYNYSCVIPLORR-LDADJPATSA-N
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Description

4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzohydrazide with 2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-(dimethylamino)-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

InChI

InChI=1S/C16H18N4O/c1-12(15-6-4-5-11-17-15)18-19-16(21)13-7-9-14(10-8-13)20(2)3/h4-11H,1-3H3,(H,19,21)/b18-12+

InChI Key

MAYNYSCVIPLORR-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)C)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)C)C2=CC=CC=N2

Origin of Product

United States

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